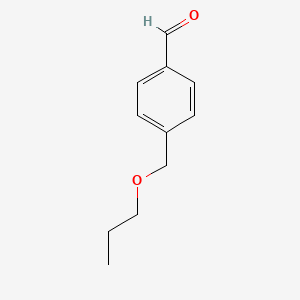

4-(Propoxymethyl)benzaldehyde

Description

4-(Propoxymethyl)benzaldehyde is an aromatic aldehyde derivative characterized by a benzaldehyde core substituted at the para position with a propoxymethyl (-CH₂-O-CH₂CH₂CH₃) group. The propoxymethyl group introduces both an ether linkage and a methylene spacer, which may enhance lipophilicity and alter reactivity compared to simpler substituents (e.g., hydroxy or methoxy groups). Such modifications are often exploited in medicinal chemistry and materials science to fine-tune solubility, stability, and biological activity .

Propriétés

IUPAC Name |

4-(propoxymethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-7-13-9-11-5-3-10(8-12)4-6-11/h3-6,8H,2,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXXEQFCKKKIIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-(Propoxymethyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods: In industrial settings, the synthesis of 4-(Propoxymethyl)benzaldehyde may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Propoxymethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The propoxymethyl group can participate in nucleophilic substitution reactions, where the propoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: 4-(Propoxymethyl)benzoic acid.

Reduction: 4-(Propoxymethyl)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Applications De Recherche Scientifique

4-(Propoxymethyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of fragrances, flavorings, and other fine chemicals.

Mécanisme D'action

The mechanism of action of 4-(Propoxymethyl)benzaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in many biochemical processes. The compound can also undergo nucleophilic addition reactions, forming various adducts that can be further transformed into useful products.

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

The table below compares key structural and physical properties of 4-(Propoxymethyl)benzaldehyde with analogous benzaldehyde derivatives:

*Calculated based on structural inference.

Key Observations :

- Lipophilicity : The propoxymethyl group likely increases lipophilicity compared to 4-Hydroxybenzaldehyde, enhancing membrane permeability in biological systems .

- Stability : Ether linkages (as in 4-Propoxybenzaldehyde) generally improve oxidative stability compared to hydroxy-substituted analogs .

- Reactivity : The bromomethyl group in 4-(Bromomethyl)benzaldehyde confers high electrophilicity, making it reactive in nucleophilic substitutions , whereas the trifluoromethyl group in 4-(Trifluoromethyl)benzaldehyde enhances metabolic stability in pharmaceuticals .

Activité Biologique

4-(Propoxymethyl)benzaldehyde is an organic compound that has garnered attention for its potential biological activities. As a derivative of benzaldehyde, it possesses unique structural characteristics that may influence its interaction with biological systems. This article aims to explore the biological activity of 4-(Propoxymethyl)benzaldehyde, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- Structure : The compound features a benzene ring substituted with a propoxymethyl group and an aldehyde functional group.

The biological activity of 4-(Propoxymethyl)benzaldehyde is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its aldehyde group can participate in nucleophilic addition reactions, potentially leading to the formation of adducts with amino acids in proteins.

Key Mechanisms:

- Enzyme Inhibition : Aldehyde derivatives are known to inhibit enzymes such as tyrosinase, which plays a crucial role in melanin production. This inhibition can be beneficial in cosmetic applications aimed at reducing pigmentation.

- Antioxidant Activity : Compounds with similar structures have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is sought after in cosmetic formulations. Research indicates that 4-(Propoxymethyl)benzaldehyde may act as a competitive inhibitor of tyrosinase.

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| 4-(Propoxymethyl)benzaldehyde | TBD | Competitive |

In studies involving similar compounds, effective inhibitors showed IC50 values ranging from 5 to 20 µM, suggesting that 4-(Propoxymethyl)benzaldehyde may exhibit comparable potency.

Antioxidant Properties

Preliminary studies suggest that 4-(Propoxymethyl)benzaldehyde exhibits significant radical scavenging activity. The antioxidant capacity can be quantified using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl).

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | TBD |

Case Studies

- Cosmetic Applications : A case study highlighted the use of 4-(Propoxymethyl)benzaldehyde in skin lightening formulations. The compound demonstrated effective tyrosinase inhibition, leading to reduced melanin synthesis in vitro.

- Pharmacological Research : In pharmacological studies, the compound was tested for its potential neuroprotective effects. Results indicated that it could mitigate oxidative stress in neuronal cell lines, suggesting possible applications in neurodegenerative disease treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.